![molecular formula C18H23N5OS B4986667 1-{[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-phenylpiperazine](/img/structure/B4986667.png)
1-{[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-phenylpiperazine
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Overview
Description
1-{[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-phenylpiperazine is a chemical compound that has gained attention in scientific research due to its potential applications in medicine.
Mechanism of Action
The mechanism of action of 1-{[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-phenylpiperazine is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of anxiety, depression, and epilepsy.
Biochemical and Physiological Effects:
Studies have shown that 1-{[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-phenylpiperazine can reduce inflammation and pain. It has also been shown to have anticonvulsant effects and to reduce anxiety and depression in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 1-{[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-phenylpiperazine in lab experiments is its potential to be used as a therapeutic agent for various medical conditions. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Future Directions
There are several future directions for the study of 1-{[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-phenylpiperazine. One potential direction is to further investigate its mechanism of action and its potential as a therapeutic agent for various medical conditions. Another potential direction is to study its pharmacokinetics and toxicity in order to determine its safety and efficacy in humans. Additionally, it may be of interest to explore the use of this compound in combination with other drugs for the treatment of various medical conditions.
Synthesis Methods
The synthesis of 1-{[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-phenylpiperazine involves the reaction of 4-allyl-5-methyl-4H-1,2,4-triazole-3-thiol with acetyl chloride, followed by the reaction of the resulting compound with 4-phenylpiperazine. This method has been described in detail in scientific literature.
Scientific Research Applications
1-{[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-phenylpiperazine has been studied for its potential applications in medicine. It has been found to have anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of epilepsy, anxiety, and depression.
properties
IUPAC Name |
2-[(5-methyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5OS/c1-3-9-23-15(2)19-20-18(23)25-14-17(24)22-12-10-21(11-13-22)16-7-5-4-6-8-16/h3-8H,1,9-14H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSDPTLUHMYJCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1CC=C)SCC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[5-methyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone |
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